2,3-Thiophenedimethanol

Description

BenchChem offers high-quality 2,3-Thiophenedimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Thiophenedimethanol including the price, delivery time, and more detailed information at info@benchchem.com.

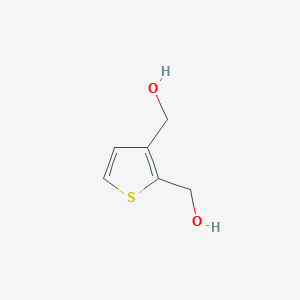

Structure

3D Structure

Properties

IUPAC Name |

[2-(hydroxymethyl)thiophen-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c7-3-5-1-2-9-6(5)4-8/h1-2,7-8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVOAAWORTVNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313996 | |

| Record name | 2,3-Thiophenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13250-85-6 | |

| Record name | 2,3-Thiophenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13250-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Thiophenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data for 2,3-Thiophenedimethanol: A Technical Overview

A comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 2,3-Thiophenedimethanol remains a critical gap in the available scientific literature. Despite its potential utility as a building block in medicinal chemistry and materials science, publicly accessible, experimentally-derived spectroscopic data for this specific molecule is notably scarce.

This technical guide addresses the current landscape of information regarding 2,3-Thiophenedimethanol (CAS No. 58557-79-8). While a detailed experimental characterization is not presently available in common databases, this document will provide a foundational understanding of the expected spectroscopic features based on the known principles of NMR, IR, and MS, and by drawing parallels with closely related, well-characterized thiophene derivatives. This guide is intended for researchers, scientists, and drug development professionals who may be considering the synthesis or application of this compound and require a predictive framework for its analytical characterization.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2,3-Thiophenedimethanol, the NMR spectra would provide key information about the arrangement of protons and carbons in the molecule.

Expected ¹H NMR Spectrum

The proton NMR spectrum of 2,3-Thiophenedimethanol is anticipated to exhibit distinct signals corresponding to the thiophene ring protons and the methylene protons of the hydroxymethyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,3-Thiophenedimethanol

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiophene H-4, H-5 | ~ 7.0 - 7.5 | d, d | 1H, 1H |

| -CH₂- (at C-2) | ~ 4.7 - 4.9 | s | 2H |

| -CH₂- (at C-3) | ~ 4.6 - 4.8 | s | 2H |

| -OH | Variable | br s | 2H |

Disclaimer: These are predicted values based on known substituent effects on the thiophene ring and data from similar compounds. Actual experimental values may vary.

The chemical shifts of the thiophene protons are expected to be in the aromatic region, influenced by the electron-donating nature of the hydroxymethyl substituents. The two methylene groups, being diastereotopic, might exhibit slightly different chemical shifts, although they are often observed as singlets in simpler spectra. The hydroxyl proton signal is expected to be a broad singlet and its chemical shift will be highly dependent on the solvent and concentration.

Expected ¹³C NMR Spectrum

The carbon-13 NMR spectrum would complement the proton NMR by identifying all the unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,3-Thiophenedimethanol

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Thiophene C-2, C-3 | ~ 140 - 145 |

| Thiophene C-4, C-5 | ~ 125 - 130 |

| -CH₂- (at C-2) | ~ 60 - 65 |

| -CH₂- (at C-3) | ~ 58 - 63 |

Disclaimer: These are predicted values. Actual experimental values may vary.

The quaternary carbons of the thiophene ring (C-2 and C-3) are expected to appear at lower field (higher ppm) compared to the protonated carbons (C-4 and C-5). The methylene carbons will be found in the upfield region characteristic of sp³-hybridized carbons attached to an oxygen atom.

Workflow for NMR Data Acquisition:

Caption: A generalized workflow for acquiring NMR data.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 2,3-Thiophenedimethanol would be characterized by absorptions corresponding to the O-H, C-H, C=C, and C-O bonds.

Table 3: Predicted IR Absorption Frequencies for 2,3-Thiophenedimethanol

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C (thiophene ring) | 1500 - 1600 | Medium |

| C-O (alcohol) | 1000 - 1260 | Strong |

The most prominent feature in the IR spectrum would be the broad O-H stretching band of the alcohol groups. The presence of the thiophene ring would be indicated by the aromatic C-H and C=C stretching vibrations.

Workflow for IR Data Acquisition:

Caption: A generalized workflow for acquiring IR data.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

For 2,3-Thiophenedimethanol (C₆H₈O₂S), the expected molecular weight is approximately 144.02 g/mol . The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 144.

Predicted Fragmentation Pattern:

The molecule is expected to undergo fragmentation through several pathways, including:

-

Loss of a hydroxyl radical (-•OH): [M - 17]⁺, resulting in a peak at m/z 127.

-

Loss of a hydroxymethyl radical (-•CH₂OH): [M - 31]⁺, leading to a peak at m/z 113.

-

Loss of water (-H₂O): [M - 18]⁺, giving a peak at m/z 126.

-

Cleavage of the thiophene ring: This would lead to various smaller fragments characteristic of thiophene derivatives.

Workflow for MS Data Acquisition:

Caption: A generalized workflow for acquiring mass spectrometry data.

Conclusion and Future Directions

The structural elucidation of 2,3-Thiophenedimethanol through spectroscopic methods is crucial for its confident application in research and development. While this guide provides a predictive framework for its NMR, IR, and MS spectra, the absence of publicly available experimental data underscores the need for its synthesis and thorough characterization. Researchers working with this compound are encouraged to perform these analyses and publish the data to enrich the collective knowledge base of the scientific community. Such efforts will undoubtedly facilitate the exploration of 2,3-Thiophenedimethanol's potential in various scientific domains.

References

Currently, there are no direct, publicly available references containing the complete experimental spectroscopic data (NMR, IR, MS) for 2,3-Thiophenedimethanol. The predictions and analyses presented in this guide are based on established principles of spectroscopy and data from analogous compounds.

Introduction: The Role of 2,3-Thiophenedimethanol in Modern Chemistry

An In-Depth Technical Guide to the Solubility and Stability of 2,3-Thiophenedimethanol

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2,3-Thiophenedimethanol is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional polymers. Its efficacy in these applications is intrinsically linked to its solution-phase behavior and chemical robustness. This technical guide provides a comprehensive overview of the solubility and stability of 2,3-Thiophenedimethanol, offering both foundational data and detailed experimental protocols for its characterization. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently assess the compound's properties within their specific experimental contexts.

2,3-Thiophenedimethanol is a heterocyclic compound featuring a thiophene core functionalized with two hydroxymethyl groups. This unique structure imparts a degree of conformational flexibility and provides reactive sites for further chemical modification, making it a valuable intermediate in organic synthesis. Its applications range from the development of anti-cancer agents to the creation of conductive polymers. Understanding its solubility is critical for reaction setup, purification, and formulation, while knowledge of its stability profile is essential for ensuring the integrity of stock solutions and the success of long-term experiments.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2,3-Thiophenedimethanol is essential for predicting its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂S | Sigma-Aldrich |

| Molecular Weight | 144.19 g/mol | Sigma-Aldrich |

| Melting Point | 55-58 °C | Sigma-Aldrich |

| Appearance | White to yellow or brown crystalline powder or crystals | Sigma-Aldrich |

Solubility Profile

The solubility of 2,3-Thiophenedimethanol is governed by its polar hydroxymethyl groups and the less polar thiophene ring. This amphiphilic nature suggests solubility in a range of solvents.

Qualitative Solubility

Based on its structure and available data, a general solubility profile can be inferred:

-

Soluble: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)

-

Slightly Soluble: Water, Acetone

-

Insoluble: Hexanes, Toluene

Rationale: The two hydroxyl groups allow for hydrogen bonding with polar protic solvents like methanol and water. The thiophene ring provides some non-polar character, enabling solubility in organic solvents like THF.

Quantitative Solubility Assessment: A Step-by-Step Protocol

To obtain precise solubility data, an equilibrium solubility assay is recommended. This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.

Objective: To determine the equilibrium solubility of 2,3-Thiophenedimethanol in a given solvent at a specified temperature.

Materials:

-

2,3-Thiophenedimethanol

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,3-Thiophenedimethanol to a vial (e.g., 10 mg). The amount should be sufficient to ensure that undissolved solid remains.

-

Add a known volume of the desired solvent (e.g., 1 mL).

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Causality Note: A time course experiment (e.g., sampling at 12, 24, and 48 hours) should be performed initially to confirm that the concentration has plateaued, thereby validating the equilibration time.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand for at least 30 minutes to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. Trustworthiness Note: The first few drops from the filter should be discarded to prevent errors from drug adsorption onto the filter material.

-

Dilute the filtered sample with the mobile phase to a concentration within the calibration curve range of the analytical method.

-

-

Quantification via HPLC:

-

Analyze the diluted sample using a validated HPLC method (a general method is provided below).

-

Determine the concentration of 2,3-Thiophenedimethanol in the sample by comparing its peak area to a standard curve.

-

Calculate the solubility by accounting for the dilution factor.

-

HPLC Method Example:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 230-240 nm for a thiophene ring).

-

Column Temperature: 30 °C

Diagram: Quantitative Solubility Assessment Workflow

Caption: Workflow for determining the equilibrium solubility of 2,3-Thiophenedimethanol.

Chemical Stability Profile

The stability of 2,3-Thiophenedimethanol is a critical parameter, especially when stored in solution. Thiophene rings can be susceptible to oxidation, and the hydroxymethyl groups could undergo side reactions under certain pH conditions.

Recommended Storage and Handling

Based on supplier recommendations, 2,3-Thiophenedimethanol should be stored in a cool, dry place, away from strong oxidizing agents. For long-term storage, refrigeration is advised. Solutions should be freshly prepared whenever possible.

Forced Degradation Study: A Protocol for Identifying Instabilities

A forced degradation study is an essential tool to understand the potential degradation pathways and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of 2,3-Thiophenedimethanol under various stress conditions (hydrolytic, oxidative, and photolytic).

Materials:

-

2,3-Thiophenedimethanol stock solution (e.g., in methanol or acetonitrile)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

HPLC system with a Photodiode Array (PDA) detector

Methodology:

-

Preparation of Stressed Samples:

-

Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 60-80 °C.

-

Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 60-80 °C.

-

Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature.

-

Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

Control Sample: Keep the stock solution at room temperature, protected from light.

-

-

Time-Point Analysis:

-

Analyze all samples by HPLC-PDA at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Data Analysis:

-

Quantify Degradation: Calculate the percentage of 2,3-Thiophenedimethanol remaining at each time point.

-

Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound at each time point. This ensures that any new peaks are degradation products and not co-eluting impurities. A stability-indicating method is one where the parent peak is pure and well-separated from all degradant peaks.

-

Identify Degradation Pathways: The conditions under which degradation occurs provide insight into the molecule's liabilities. For example, degradation in H₂O₂ suggests oxidative instability.

-

Diagram: Forced Degradation Experimental Design

Caption: Overview of the forced degradation study workflow.

Summary and Best Practices

-

Solubility: 2,3-Thiophenedimethanol is expected to be soluble in polar organic solvents and slightly soluble in water. For quantitative applications, its solubility should be experimentally determined in the specific solvent system of interest using a validated method.

-

Stability: The thiophene moiety may be susceptible to oxidation. Solutions should be prepared fresh and stored protected from light. A forced degradation study is crucial for any application requiring long-term solution stability, as it will identify specific liabilities and inform appropriate handling and storage conditions.

-

Analytical Approach: A reverse-phase HPLC method with UV detection is a robust approach for both solubility and stability assessment. The use of a PDA detector is highly recommended for stability studies to ensure the development of a stability-indicating method.

By following the protocols and rationale outlined in this guide, researchers can ensure the reliable and effective use of 2,3-Thiophenedimethanol in their work, minimizing experimental variability and maximizing the potential for successful outcomes.

References

Thiophene-Based Diols: Versatile Synthons for Advanced Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene nucleus, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and reactivity have led to its incorporation into a vast array of functional molecules.[3][4] This technical guide delves into a specific, yet highly versatile, class of thiophene derivatives: thiophene-based diols . These molecules, possessing two hydroxyl functional groups, serve as pivotal building blocks in organic synthesis, offering a gateway to complex molecular architectures. We will explore their synthesis, unique characteristics, and diverse applications, ranging from the construction of high-performance polymers to the design of sophisticated chiral ligands for asymmetric catalysis. This document provides not only a comprehensive overview but also actionable experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The Thiophene Core: A Foundation of Unique Reactivity

The thiophene ring's aromaticity and the presence of the sulfur atom bestow upon it a distinct chemical personality. The sulfur atom's ability to participate in hydrogen bonding and its influence on the ring's electronic distribution make thiophene a valuable pharmacophore in drug design.[1][5] From a synthetic standpoint, the thiophene ring is amenable to a variety of transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for precise functionalization.[6][7]

Synthesis of Thiophene-Based Diols: Crafting the Building Blocks

The strategic placement of hydroxyl groups on the thiophene scaffold is crucial for their subsequent application. Several synthetic routes can be employed to access these key intermediates.

Reduction of Thiophene Dicarboxylic Acids and Their Esters

A common and straightforward method involves the reduction of commercially available or readily synthesized thiophene-2,5-dicarboxylic acid or its corresponding diesters.

Experimental Protocol: Synthesis of 2,5-Bis(hydroxymethyl)thiophene

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition of Ester: Cool the suspension to 0 °C in an ice bath. Dissolve dimethyl thiophene-2,5-dicarboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath.

-

Workup: Filter the resulting white precipitate (aluminum salts) through a pad of Celite® and wash the filter cake thoroughly with THF.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2,5-bis(hydroxymethyl)thiophene as a white solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: LiAlH₄ is a highly reactive hydride reagent that reacts violently with water. Therefore, anhydrous solvents and a dry atmosphere (nitrogen or argon) are essential for safety and to prevent the decomposition of the reagent.

-

Slow Addition at 0 °C: The reduction of esters with LiAlH₄ is a highly exothermic reaction. Slow, dropwise addition at a low temperature helps to control the reaction rate and prevent dangerous temperature increases.

-

Careful Quenching: The quenching process is also highly exothermic and generates hydrogen gas. Slow and sequential addition of water and base is crucial to manage the reaction and ensure the safe decomposition of any excess LiAlH₄.

Gewald Synthesis for Functionalized Thiophene Diols

The Gewald aminothiophene synthesis provides a powerful route to highly substituted thiophenes, which can be further modified to introduce diol functionalities.[8] This multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[9]

Applications in Polymer Chemistry: Engineering Functional Materials

Thiophene-based diols are invaluable monomers for the synthesis of advanced polymers with tailored properties for applications in organic electronics and biodegradable materials.[10][11]

Thiophene-Aromatic Polyesters

The polycondensation of thiophene-based diols with aromatic dicarboxylic acids or their derivatives yields high-performance polyesters. These materials often exhibit excellent thermal stability and desirable mechanical properties.[10] The inclusion of the thiophene unit in the polymer backbone can also influence the material's electronic properties, making them interesting candidates for optoelectronic applications.

Workflow for Thiophene-Polyester Synthesis

Caption: Workflow for the synthesis of thiophene-aromatic polyesters.

Quantitative Data for Thiophene-Containing Copolyesters

| Diol Monomer | Diester Monomer | Molar Ratio (Diol:Diester) | Polymerization Temp (°C) | Resulting Polymer Properties |

| 1,6-Hexanediol | Dimethyl thiophene-2,5-dicarboxylate (DMTD) & Dimethyl 2,5-dimethoxyterephthalate (DMDMT) | 1.3:1 | 230 | Good thermal and mechanical properties |

| Bio-based diols | DMTD | Varied | < 230 | Biodegradable with promising gas barrier properties[11] |

Table adapted from data presented in studies on thiophene-based polyesters.[10]

Asymmetric Catalysis: The Rise of Chiral Thiophene-Based Ligands

The rigid and planar structure of the thiophene ring, combined with the ability to introduce stereocenters in the side chains of diols, makes them excellent scaffolds for the design of chiral ligands for asymmetric catalysis.

Chiral Thiophene-Bis(amino-alcohols) in Lewis Acid Catalysis

Chiral C₂-symmetric bis(amino-alcohol) ligands derived from thiophene have been successfully employed in combination with metal salts (e.g., Cu(OAc)₂) to create highly effective Lewis acid catalysts. These catalysts have shown remarkable enantioselectivity in reactions such as aldol additions and domino Knoevenagel-Michael cyclizations.

Reaction Mechanism: Asymmetric Aldol Reaction

Caption: Proposed mechanism for the asymmetric Aldol reaction catalyzed by a chiral thiophene-bis(amino-alcohol)-Cu(II) complex.

The success of these ligands stems from the well-defined chiral pocket created around the metal center, which effectively dictates the facial selectivity of the approaching electrophile and nucleophile.

Tetrahydrothiophene Diols in Organocatalysis

1,4-Dithiane-2,5-diol, a precursor to tetrahydrothiophene derivatives, has been utilized in asymmetric cascade sulfa-Michael/aldol reactions to synthesize chiral trisubstituted tetrahydrothiophenes with high enantiomeric excess.[12][13] These reactions are often catalyzed by chiral organocatalysts, demonstrating the utility of thiophene-related diols in metal-free asymmetric transformations.[14]

Building Blocks for Complex Molecules and Functional Materials

Beyond polymers and catalysis, thiophene-based diols are versatile intermediates for the synthesis of a wide range of organic molecules with applications in medicine and materials science.

Pharmaceutical Scaffolds

The thiophene moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Thiophene derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][15] Thiophene-based diols can be elaborated into more complex structures, serving as key intermediates in the synthesis of novel drug candidates. The hydroxyl groups provide convenient handles for further functionalization, such as etherification, esterification, or conversion to leaving groups for nucleophilic substitution.

Conjugated Materials and Covalent Organic Frameworks (COFs)

The electronic properties of the thiophene ring make it a desirable component in conjugated materials for organic electronics.[2][16] Thiophene-based diols can be converted into building blocks for the synthesis of oligothiophenes and π-conjugated systems.[17][18] Furthermore, the rigid and directional nature of these diols makes them suitable for the construction of highly ordered, porous materials like Covalent Organic Frameworks (COFs), which have potential applications in gas storage, separation, and catalysis.[19]

Future Outlook

The potential of thiophene-based diols in organic synthesis is far from exhausted. Future research will likely focus on:

-

Novel Ligand Design: The development of new generations of chiral thiophene-based diol ligands with enhanced reactivity and selectivity.

-

Sustainable Polymers: The use of bio-sourced thiophene diols for the creation of fully renewable and biodegradable polymers.[10]

-

Advanced Materials: The incorporation of thiophene diols into sophisticated supramolecular architectures and electronic materials with precisely controlled properties.

References

-

Title: Asymmetric Synthesis of Trisubstituted Tetrahydrothiophenes via in Situ Generated Chiral Fluoride-Catalyzed Cascade Sulfa-Michael/Aldol Reaction of 1,4-Dithiane-2,5-diol and α,β-Unsaturated Ketones Source: PubMed URL: [Link]

-

Title: Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies Source: PMC - NIH URL: [Link]

-

Title: thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization Source: RSC Publishing URL: [Link]

-

Title: Design Strategies and Synthesis of Thiophene-based Organic Materials Source: Carnegie Mellon University - Figshare URL: [Link]

-

Title: Asymmetric Synthesis of Trisubstituted Tetrahydrothiophenes via in Situ Generated Chiral Fluoride-Catalyzed Cascade Sulfa-Michael/Aldol Reaction of 1,4-Dithiane-2,5-diol and α,β-Unsaturated Ketones Source: ResearchGate URL: [Link]

-

Title: ASYMMETRIC SYNTHESIS OF TETRAHYDROTHIOPHENES IN THE PRESENCE OF BIFUNCTIONAL ORGANOCATALYSTS Source: Middle East Technical University URL: [Link]

-

Title: 3- and 3,4-Bis(2-cyanoethylsulfanyl)thiophenes as Building Blocks for Functionalized Thiophene-Based π-Conjugated Systems Source: ACS Publications URL: [Link]

-

Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: RSC Publishing URL: [Link]

-

Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: NIH URL: [Link]

-

Title: Synthesis of New Chiral Ligands Based on Thiophene Derivatives for Use in Catalytic Asymmetric Oxidation of Sulfides Source: ResearchGate URL: [Link]

-

Title: Synthesis by Melt-Polymerization of a Novel Series of Bio-Based and Biodegradable Thiophene-Containing Copolyesters with Promising Gas Barrier and High Thermomechanical Properties Source: MDPI URL: [Link]

-

Title: Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads Source: ResearchGate URL: [Link]

-

Title: Synthesis and Applications of Thiophene Derivatives as Organic Materials Source: ResearchGate URL: [Link]

-

Title: Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems Source: RSC Publishing URL: [Link]

-

Title: Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition Source: ACS Publications URL: [Link]

-

Title: Thiophene – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis Source: PMC - NIH URL: [Link]

-

Title: Merging thiophene with boron: new building blocks for conjugated materials Source: PubMed URL: [Link]

-

Title: Thiophene-Based Compounds Source: Encyclopedia MDPI URL: [Link]

-

Title: The Significance of Thiophene in Medicine: A Systematic Review of the Literature Source: Cognizance Journal of Multidisciplinary Studies URL: [Link]

-

Title: The Synthesis and Application of Specialized Thiophene-Based Organic Electronic Materials Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications Source: MDPI URL: [Link]

-

Title: Synthesis, properties and biological activity of thiophene: A review Source: Der Pharma Chemica URL: [Link]

-

Title: Synthesis, Reactions and Medicinal Uses of Thiophene Source: Pharmaguideline URL: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction [organic-chemistry.org]

- 10. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Asymmetric Synthesis of Trisubstituted Tetrahydrothiophenes via in Situ Generated Chiral Fluoride-Catalyzed Cascade Sulfa-Michael/Aldol Reaction of 1,4-Dithiane-2,5-diol and α,β-Unsaturated Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. open.metu.edu.tr [open.metu.edu.tr]

- 15. cognizancejournal.com [cognizancejournal.com]

- 16. kilthub.cmu.edu [kilthub.cmu.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Merging thiophene with boron: new building blocks for conjugated materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Whitepaper: A Theoretical Exploration of the Electronic Properties of 2,3-Thiophenedimethanol for Advanced Drug Development

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 2,3-Thiophenedimethanol, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging the principles of computational chemistry, specifically Density Functional Theory (DFT), we delineate a robust methodology for elucidating the molecule's electronic structure, reactivity, and potential intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to accelerate the discovery and design of novel therapeutics based on the thiophene scaffold. We offer a detailed protocol, from in silico model preparation to the interpretation of key electronic descriptors such as Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP), underscoring the causal relationships between computational choices and their scientific implications.

Introduction: The Significance of 2,3-Thiophenedimethanol in Medicinal Chemistry

The thiophene ring is a well-established "privileged structure" in medicinal chemistry, serving as a versatile scaffold in a plethora of therapeutic agents due to its bioisosteric relationship with the benzene ring.[1] 2,3-Thiophenedimethanol, with its two hydroxymethyl substituents, presents unique opportunities for molecular design, offering multiple points for derivatization and interaction with biological targets. The electronic properties of this molecule are paramount in governing its reactivity, stability, and non-covalent interactions, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

Theoretical studies, particularly those employing quantum chemical methods, provide an invaluable lens through which to explore these electronic characteristics at the atomic level.[2][3] By constructing a detailed in silico model of 2,3-Thiophenedimethanol, we can predict its behavior and guide the synthesis of derivatives with enhanced therapeutic potential, thereby de-risking and expediting the drug discovery pipeline.

The Computational Gauntlet: A Self-Validating Theoretical Workflow

Our approach is grounded in Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for molecules of this size.[4][5][6] The workflow is designed to be a self-validating system, where each step logically builds upon the last, ensuring the reliability of the generated data.

Caption: A self-validating computational workflow for the theoretical analysis of 2,3-Thiophenedimethanol.

Step-by-Step Computational Protocol

I. Molecular Structure Preparation:

-

Initial Structure Generation: Construct the 3D structure of 2,3-Thiophenedimethanol using molecular modeling software (e.g., Avogadro, GaussView).

-

Pre-optimization: Perform an initial geometry optimization using a computationally less expensive method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.

II. DFT Calculations:

-

Geometry Optimization:

-

Rationale: To find the lowest energy conformation of the molecule. This is crucial as the electronic properties are highly dependent on the molecular geometry.

-

Method: Employ the B3LYP hybrid functional, which has been shown to provide reliable results for a wide range of organic molecules.[5][7]

-

Basis Set: Utilize the 6-311G(d,p) basis set, which provides a good description of the electron distribution, including polarization functions on both heavy atoms (d) and hydrogen atoms (p).[4]

-

Software: Gaussian 16 or similar quantum chemistry software package.

-

-

Frequency Analysis:

-

Rationale: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and not a saddle point. The absence of imaginary frequencies validates the optimized geometry.

-

Method: Perform a frequency calculation at the same level of theory as the geometry optimization (B3LYP/6-311G(d,p)).

-

-

Single-Point Energy Calculation:

-

Rationale: To calculate the electronic properties from the validated, optimized geometry.

-

Method: A single-point energy calculation is performed at the B3LYP/6-311G(d,p) level of theory.

-

Elucidation of Key Electronic Properties

The following electronic properties, derived from the single-point energy calculation, provide deep insights into the chemical behavior of 2,3-Thiophenedimethanol.

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[8] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[8][9] A smaller gap suggests higher reactivity.

| Parameter | Predicted Value (eV) | Implication for Drug Development |

| EHOMO | -6.5 | Electron-donating ability, potential for nucleophilic attack. |

| ELUMO | -0.8 | Electron-accepting ability, susceptibility to electrophilic attack. |

| ΔE (HOMO-LUMO Gap) | 5.7 | High stability, lower intrinsic reactivity. |

The spatial distribution of the HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For 2,3-Thiophenedimethanol, the HOMO is expected to be localized primarily on the thiophene ring, indicating its electron-rich nature. The LUMO is also anticipated to be distributed across the ring system.

Molecular Electrostatic Potential (MEP): Visualizing Interactive Sites

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule.[10][11] It provides a powerful visual tool for identifying regions that are prone to electrophilic and nucleophilic attack and for understanding intermolecular interactions.

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atoms of the hydroxymethyl groups and the sulfur atom of the thiophene ring. These are potential sites for hydrogen bonding and interaction with electrophilic species.

-

Blue Regions (Positive Potential): Represent electron-deficient areas, typically around the hydrogen atoms of the hydroxymethyl groups. These regions are susceptible to nucleophilic attack.

-

Green Regions (Neutral Potential): Indicate areas of near-zero potential.

Caption: Interpretation of the Molecular Electrostatic Potential (MEP) color map.

The MEP map for 2,3-Thiophenedimethanol would highlight the electronegative oxygen and sulfur atoms as key sites for forming hydrogen bonds with receptor active sites, a crucial aspect of drug-receptor interactions.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule.[11]

| Descriptor | Formula | Predicted Value | Interpretation |

| Ionization Potential (I) | -EHOMO | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.8 eV | Energy released upon gaining an electron. |

| Chemical Hardness (η) | (I - A) / 2 | 2.85 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.175 eV-1 | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | 3.65 eV | Ability to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.34 eV | A measure of the electrophilic character. |

These descriptors provide a quantitative basis for comparing the reactivity of 2,3-Thiophenedimethanol with its derivatives, aiding in the selection of candidates with desirable electronic profiles for further development.

Authoritative Grounding and Implications for Drug Discovery

The theoretical framework presented herein is grounded in well-established principles of quantum chemistry and has been validated across a wide range of chemical systems.[2][4][5][6] The insights gained from these computational studies have direct and actionable implications for drug development:

-

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of 2,3-Thiophenedimethanol in silico and calculating the resulting electronic properties, researchers can build robust SAR models that correlate electronic parameters with biological activity.

-

Lead Optimization: The MEP and FMO analyses can guide the modification of lead compounds to enhance their binding affinity and selectivity for a target receptor. For instance, introducing electron-withdrawing or -donating groups at specific positions can modulate the electronic properties in a predictable manner.[12]

-

Toxicity Prediction: Certain electronic properties can be correlated with potential toxicity. For example, a very low LUMO energy might indicate a higher susceptibility to metabolic activation into reactive species.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous theoretical protocol for the investigation of the electronic properties of 2,3-Thiophenedimethanol. By employing DFT calculations, researchers can gain a deep and nuanced understanding of the molecule's electronic structure, reactivity, and interaction potential. This knowledge is instrumental in guiding the rational design of novel therapeutic agents based on the versatile thiophene scaffold, ultimately accelerating the journey from concept to clinic. The integration of such theoretical studies into the drug discovery workflow represents a paradigm shift towards a more predictive and efficient approach to pharmaceutical research.

References

-

DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. [Link]

-

Density Functional Theory Studies on Electronic Properties of Thiophene S-oxides as Aromatic Dienophiles for Reactivity Prediction in Diels-Alder Reactions. ResearchGate. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. [Link]

-

The DFT study and opto-electronic properties of copolymers based on thiophene and phenylene. ResearchGate. [Link]

-

DFT computation of the electron spectra of thiophene. UBC Chemistry. [Link]

-

HOMO/LUMO FMO, exp. (b) and calculated electronic spectra in methanol (c), (d) DOS and (e) NPA (-) and Mulliken (-) atomic charge-distribution. ResearchGate. [Link]

-

Molecular electrostatic potentials (MEPs) surfaces of EtO ð Þ 3 P... ResearchGate. [Link]

-

Theoretical Studies on The Electronic Properties of Thiophene, Oligo- and Polythiophenes and their derivatives. ResearchGate. [Link]

-

Understanding and tuning the electronic structure of pentalenides. PMC. [Link]

-

HOMO-LUMO orbitals and the energy gap of the different solvents (ethanol, methanol, water, acetonitrile and DMSO). ResearchGate. [Link]

-

Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. [Link]

-

Molecular electrostatic potentials of SHF, SeHF, CH3, and CH2CH3 monomers. Black and blue circles are surface maxima and minima, respectively. ResearchGate. [Link]

-

Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT. Journal of Education for Pure Science. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT | Journal of Education for Pure Science [jceps.utq.edu.iq]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DFT computation of the electron spectra of thiophene | UBC Chemistry [chem.ubc.ca]

- 7. researchgate.net [researchgate.net]

- 8. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2,3-Thiophenedimethanol: A Detailed Protocol for Researchers

Introduction: The Versatility of 2,3-Thiophenedimethanol in Modern Chemistry

2,3-Thiophenedimethanol is a valuable bifunctional building block in organic synthesis, playing a crucial role in the development of novel materials and pharmaceutical compounds. Its thiophene core offers unique electronic and structural properties, while the two hydroxymethyl groups provide reactive sites for a wide range of chemical transformations. This combination makes it a sought-after precursor for the synthesis of complex molecules, including macrocycles, polymers with tailored optoelectronic properties, and ligands for catalysis. The strategic placement of the hydroxymethyl groups at the 2 and 3 positions allows for the construction of sterically defined and electronically modulated systems, making it a key intermediate for researchers in drug discovery and materials science.

This application note provides a comprehensive and detailed protocol for the synthesis of 2,3-Thiophenedimethanol, designed for researchers, scientists, and professionals in drug development. The protocol is based on the robust and well-established method of reducing 2,3-thiophenedicarboxylic acid, ensuring high yield and purity.

Synthetic Strategy: From Dicarboxylic Acid to Diol

The most common and efficient route to 2,3-Thiophenedimethanol is through the reduction of 2,3-thiophenedicarboxylic acid or its corresponding ester derivatives. This transformation is typically achieved using a powerful reducing agent, such as lithium aluminum hydride (LAH), which is capable of reducing carboxylic acids and esters to their corresponding primary alcohols.

The overall reaction is as follows:

Why this route?

-

Accessibility of Starting Material: 2,3-Thiophenedicarboxylic acid is a commercially available and relatively inexpensive starting material[1].

-

High Efficiency of Reduction: Lithium aluminum hydride is a potent and reliable reducing agent for carboxylic acids, typically providing high yields of the corresponding alcohols.

-

Straightforward Transformation: The reduction is a direct and well-understood chemical transformation, minimizing the potential for side reactions when performed under appropriate conditions.

Experimental Protocol: Step-by-Step Synthesis of 2,3-Thiophenedimethanol

This protocol details the reduction of 2,3-thiophenedicarboxylic acid using lithium aluminum hydride.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2,3-Thiophenedicarboxylic acid | ≥98% | Commercially available | |

| Lithium aluminum hydride (LAH) | Powder or granules | Commercially available | Highly reactive, handle with care |

| Anhydrous Tetrahydrofuran (THF) | Dri-Solv or equivalent | Commercially available | Essential for reaction success |

| Diethyl ether | Anhydrous | Commercially available | |

| Sodium sulfate | Anhydrous | Commercially available | For drying organic extracts |

| 1 M Hydrochloric acid (HCl) | Prepared in-house | For quenching | |

| Saturated sodium chloride solution (Brine) | Prepared in-house | For washing | |

| Deuterated chloroform (CDCl3) | NMR grade | Commercially available | For NMR analysis |

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 2,3-Thiophenedimethanol.

Detailed Procedure

-

Preparation:

-

All glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) should be oven-dried and assembled while hot under a stream of dry nitrogen gas.

-

The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent the reaction of LAH with atmospheric moisture.

-

-

Reaction Setup:

-

To the three-necked flask, add lithium aluminum hydride (2.0 equivalents) and anhydrous tetrahydrofuran (THF) to create a suspension. The amount of THF should be sufficient to ensure good stirring.

-

In a separate flask, dissolve 2,3-thiophenedicarboxylic acid (1.0 equivalent) in anhydrous THF. Gentle warming may be required to achieve complete dissolution.

-

-

Addition of the Carboxylic Acid:

-

Cool the LAH suspension in an ice bath to 0 °C.

-

Slowly add the solution of 2,3-thiophenedicarboxylic acid from the dropping funnel to the LAH suspension over a period of 30-60 minutes. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen gas.

-

Causality: A slow, controlled addition is crucial to manage the highly exothermic reaction between LAH and the carboxylic acid, preventing a dangerous temperature increase and ensuring the reaction proceeds smoothly.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain it for 4-6 hours, or until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

-

Work-up and Quenching:

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

Caution: The quenching of excess LAH is highly exothermic and produces hydrogen gas. This step must be performed slowly and carefully in a well-ventilated fume hood.

-

Slowly and sequentially add the following, allowing the vigorous reaction to subside between each addition:

-

Water (x mL, where x is the mass of LAH in grams).

-

15% aqueous sodium hydroxide (x mL).

-

Water (3x mL).

-

-

This procedure, known as the Fieser workup, is designed to produce a granular precipitate of aluminum salts that is easy to filter.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

-

Extraction and Purification:

-

Filter the granular precipitate through a pad of Celite and wash the filter cake thoroughly with THF and diethyl ether.

-

Combine the filtrate and the washings and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

The crude 2,3-Thiophenedimethanol can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Safety Precautions

-

Lithium Aluminum Hydride (LAH): LAH is a highly reactive, flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. It should be handled with extreme care in a fume hood, away from sources of ignition, and under an inert atmosphere. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

-

Anhydrous Solvents: Anhydrous solvents are flammable and should be handled in a well-ventilated area.

-

Quenching: The quenching of LAH is a particularly hazardous step. The dropwise addition of water and base must be done slowly and with caution to control the exothermic reaction.

Characterization of 2,3-Thiophenedimethanol

The identity and purity of the synthesized 2,3-Thiophenedimethanol should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (CDCl₃) | - A singlet corresponding to the two CH₂ groups (around 4.7 ppm). - Two doublets for the thiophene ring protons (around 7.0-7.3 ppm). - A broad singlet for the two hydroxyl protons (variable, can be exchanged with D₂O). |

| ¹³C NMR (CDCl₃) | - A signal for the two CH₂ carbons (around 60 ppm). - Signals for the thiophene ring carbons (in the aromatic region, ~125-145 ppm). |

| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol groups. - C-H stretching bands for the thiophene ring and methylene groups. - C-O stretching band around 1000-1100 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak corresponding to the molecular weight of 2,3-Thiophenedimethanol (C₆H₈O₂S, MW: 144.19 g/mol ). |

Troubleshooting and Expert Insights

-

Low Yield:

-

Incomplete Reaction: Ensure the reaction is run for a sufficient amount of time at reflux. Monitor the reaction by TLC.

-

Moisture Contamination: The presence of moisture will consume the LAH and reduce the yield. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

-

Inefficient Extraction: During the work-up, ensure the aluminum salts are thoroughly washed with an organic solvent to recover all the product.

-

-

Product Purity Issues:

-

Incomplete Reduction: If the starting material is a diester, incomplete reduction may lead to the formation of mono-alcohol or other intermediates. Ensure a sufficient excess of LAH is used.

-

Side Reactions: Overheating or rapid addition of reagents can lead to side reactions. Maintain careful control over the reaction conditions.

-

-

Alternative Reducing Agents: For syntheses where the high reactivity of LAH is a concern, alternative reducing agents such as sodium borohydride in the presence of a Lewis acid might be considered for the reduction of the corresponding diester of 2,3-thiophenedicarboxylic acid.[2]

Conclusion

This detailed protocol provides a reliable and reproducible method for the synthesis of 2,3-Thiophenedimethanol, a key building block for advanced applications in medicinal chemistry and materials science. By following the outlined steps and adhering to the safety precautions, researchers can confidently produce this valuable compound in high yield and purity. The insights into the causality of the experimental choices and troubleshooting tips are intended to empower researchers to successfully implement and adapt this protocol for their specific needs.

References

-

2,3-Thiophenedicarboxylic Acid Data: precisionFDA. 2,3-THIOPHENEDICARBOXYLIC ACID. [Link][1]

-

Synthesis of Bis(hydroxymethyl) Derivatives: IJSDR. A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. [Link][2]

Sources

Purification of 2,3-Thiophenedimethanol: A Detailed Guide to Recrystallization and Chromatography

Introduction: 2,3-Thiophenedimethanol (CAS No. 13250-85-6) is a pivotal bifunctional building block in the synthesis of novel therapeutic agents and advanced organic materials. The presence of two primary alcohol functionalities on a thiophene scaffold imparts unique electronic and structural properties, making it a valuable precursor for a diverse range of molecular architectures. The purity of this reagent is paramount, as even minor impurities can significantly impact the stereochemistry, yield, and biological activity of downstream products. This comprehensive application note provides detailed protocols for the purification of 2,3-thiophenedimethanol by both recrystallization and column chromatography, empowering researchers to obtain material of the highest quality for their scientific endeavors.

Foundational Principles: Choosing the Right Purification Strategy

The selection of an appropriate purification method hinges on the nature and quantity of the impurities, as well as the scale of the purification. 2,3-Thiophenedimethanol, with its two hydroxyl groups, is a polar molecule. This polarity is the primary determinant in the design of effective purification strategies.

Recrystallization is a powerful technique for the purification of solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimal amount of a hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize, leaving the impurities behind in the mother liquor. This method is particularly effective for removing small amounts of impurities from a relatively pure starting material and is readily scalable.

Column Chromatography , on the other hand, is a versatile separation technique that exploits the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it. For polar molecules like 2,3-thiophenedimethanol, normal-phase chromatography using a polar stationary phase (e.g., silica gel) and a mobile phase of tunable polarity is a highly effective method for separating the target compound from both more and less polar impurities.

The following diagram illustrates a logical workflow for selecting the appropriate purification technique for 2,3-thiophenedimethanol.

Figure 1. Decision workflow for selecting a purification method.

Purification by Recrystallization

Recrystallization is often the more efficient method for purifying 2,3-thiophenedimethanol when the starting material is of reasonable purity. The key to a successful recrystallization is the selection of an appropriate solvent or solvent system.

Solvent Selection: The Cornerstone of Purity

An ideal recrystallization solvent for 2,3-thiophenedimethanol should exhibit the following characteristics:

-

High solubility at elevated temperatures: To ensure complete dissolution of the compound.

-

Low solubility at room temperature and below: To maximize the recovery of the purified crystals.

-

Inertness: The solvent should not react with the compound.

-

Volatility: The solvent should be easily removable from the purified crystals.

-

Favorable crystal morphology: The solvent should promote the formation of well-defined, easily filterable crystals.

Given the polar nature of 2,3-thiophenedimethanol, polar solvents are logical starting points for screening. A two-solvent system often provides the fine-tuning necessary for optimal results. In this approach, the compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature, and a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid.

| Solvent System | Role | Rationale |

| Toluene/Heptane | Single/Binary | Toluene will dissolve the aromatic diol at elevated temperatures, while heptane can act as an anti-solvent to induce crystallization upon cooling. |

| Ethyl Acetate/Hexane | Binary | Ethyl acetate is a good solvent for polar molecules, and the addition of hexane as an anti-solvent can effectively precipitate the product. |

| Methanol/Water | Binary | Methanol readily dissolves diols, and the controlled addition of water can induce crystallization. |

| Dichloromethane/Pentane | Binary | Dichloromethane is a good initial solvent, and pentane can be used as the anti-solvent. |

Detailed Protocol for Recrystallization

This protocol provides a general framework for the recrystallization of 2,3-thiophenedimethanol. The optimal solvent system and volumes should be determined through small-scale trials.

Materials:

-

Crude 2,3-thiophenedimethanol

-

Selected solvent system (e.g., Toluene and Heptane)

-

Erlenmeyer flask

-

Heating mantle or hot plate with a water/oil bath

-

Condenser (optional, to prevent solvent loss)

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: Place the crude 2,3-thiophenedimethanol in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., toluene) and gently heat the mixture with stirring. Continue adding the solvent in small portions until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Induce Crystallization: If using a two-solvent system, add the "poor" solvent (e.g., heptane) dropwise to the hot solution until a faint cloudiness persists. If using a single solvent, proceed to the next step.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the ice-cold "poor" solvent or the cold recrystallization solvent mixture to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity of the recrystallized product should be assessed by melting point determination and spectroscopic methods (e.g., NMR).

Purification by Column Chromatography

For crude material with a significant amount of impurities or when isomers are present, column chromatography is the preferred method of purification.

System Selection: Stationary and Mobile Phases

For a polar compound like 2,3-thiophenedimethanol, normal-phase chromatography on silica gel is a standard and effective approach. The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system with a polarity that allows the compound to have a retention factor (Rf) of approximately 0.2-0.4 on a thin-layer chromatography (TLC) plate is generally a good starting point for column chromatography.

| Stationary Phase | Recommended Mobile Phase Systems (Eluents) | Rationale |

| Silica Gel | Ethyl Acetate/Hexane (e.g., 30-70% gradient) | A classic solvent system that provides a wide polarity range, allowing for the elution of compounds with varying polarities. The gradient can be adjusted to optimize the separation.[1] |

| Silica Gel | Dichloromethane/Methanol (e.g., 1-10% gradient) | A more polar solvent system suitable for eluting highly polar compounds that may not move sufficiently in ethyl acetate/hexane.[1] |

Detailed Protocol for Column Chromatography

Materials:

-

Crude 2,3-thiophenedimethanol

-

Silica gel (for flash chromatography)

-

Chromatography column

-

Selected eluent system (e.g., Ethyl Acetate/Hexane)

-

Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp

-

Collection tubes or flasks

-

Rotary evaporator

Procedure:

-

TLC Analysis: Develop a suitable eluent system by running TLC plates of the crude material in various solvent mixtures. The ideal system will show good separation between the desired product and impurities, with an Rf value for the product of around 0.3.

-

Column Packing: Prepare the chromatography column by packing it with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

-

Sample Loading: Dissolve the crude 2,3-thiophenedimethanol in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it carefully onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, start with a low polarity mixture and gradually increase the proportion of the more polar solvent.

-

Fraction Collection: Collect the eluting solvent in a series of fractions.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2,3-thiophenedimethanol.

The following diagram outlines the general workflow for purification by column chromatography.

Figure 2. General workflow for column chromatography.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Recrystallization: Oiling Out | The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling solvent or a different solvent system. Add a small seed crystal to induce crystallization. |

| Recrystallization: Poor Recovery | Too much solvent was used. The compound is too soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. |

| Chromatography: Poor Separation | The eluent polarity is too high or too low. The column was poorly packed. | Optimize the eluent system using TLC. A shallower gradient may be necessary. Repack the column carefully to ensure a uniform stationary phase. |

| Chromatography: Tailing of Spots on TLC | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the silica surface. |

Conclusion

The successful purification of 2,3-thiophenedimethanol is a critical step in its application in research and development. Both recrystallization and column chromatography are powerful techniques that, when applied correctly, can yield material of high purity. The choice between these methods should be guided by an initial assessment of the crude product's purity and the scale of the purification. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently prepare high-quality 2,3-thiophenedimethanol for their synthetic needs.

References

-

PubChem. 2-Thiophenemethanol. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. I. Materials II. Instrumentation III. Synthesis. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Reddit. Go-to recrystallization solvent mixtures. r/Chempros. [Link]

-

PubChem. (2,3,5,6-Tetramethylphenyl)-thiophen-3-ylmethanol. National Center for Biotechnology Information. [Link]

-

YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

- Google Patents.

-

PubMed Central. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. [Link]

- Google Patents.

-

CABI Digital Library. Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]

-

PubChemLite. 2,3-thiophenedimethanol (C6H8O2S). [Link]

- Google Patents. Synthesis method of 2-thiopheneethanol.

-

Biotage. Determining solvent strength in flash column chromatography. [Link]

-

University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

- Google Patents. Synthesis method of 2-thiopheneethanol.

-

Reddit. Recrystallization with two solvents. r/Chempros. [Link]

-

Reddit. Resources on 3+ component chromatography solvent systems?. r/Chempros. [Link]

-

PubMed Central. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]

-

PubChem. 2-Thiopheneethanol. National Center for Biotechnology Information. [Link]

-

ResearchGate. Wittig Rearrangement of Ally 2-Thiophenemethyl Ethers: Facile Synthesis of Thiophenemethanol and -ethanol Derivatives. [Link]

-

YouTube. Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. [Link]

-

Cheméo. Chemical Properties of Thiophene, 2,3-dihydro- (CAS 1120-59-8). [Link]

- Google Patents.

Sources

Application Notes and Protocols for the Polymerization of 2,3-Thiophenedimethanol: A Versatile Monomer for Advanced Biomaterials

Introduction: The Emerging Potential of 2,3-Thiophenedimethanol in Polymer Science

For researchers, scientists, and drug development professionals, the quest for novel polymeric materials with tailored properties is a constant endeavor. Thiophene-based polymers have garnered significant attention for their unique electronic, optical, and biological properties.[1] While much of the focus has been on conjugated polythiophenes, the use of thiophene derivatives as building blocks for functional polyesters and other biodegradable polymers is a rapidly emerging field.[2][3] Among these, 2,3-thiophenedimethanol stands out as a particularly promising monomer. Its bifunctional nature, coupled with the inherent characteristics of the thiophene ring, opens avenues for the synthesis of novel polymers with potential applications in drug delivery, tissue engineering, and diagnostics.[4][5]

The thiophene moiety can impart specific properties to the polymer backbone, including increased rigidity and potential biodegradability through enzymatic action.[2] The two primary hydroxyl groups of 2,3-thiophenedimethanol allow for its participation in step-growth polymerization reactions, most notably polycondensation, to form polyesters, polyurethanes, and polyethers. The presence of the sulfur atom in the thiophene ring can also offer opportunities for post-polymerization modification, further expanding the functional landscape of the resulting materials.

This comprehensive guide provides detailed application notes and protocols for the polymerization of 2,3-thiophenedimethanol. We will explore both traditional chemical polymerization techniques and greener enzymatic approaches, offering insights into the rationale behind experimental choices and providing self-validating protocols for reproducible results. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to harness the potential of 2,3-thiophenedimethanol in the development of next-generation biomaterials.

Polymerization Strategies for 2,3-Thiophenedimethanol

The primary route for polymerizing 2,3-thiophenedimethanol is through polycondensation , a type of step-growth polymerization where monomers react to form a polymer with the concurrent elimination of a small molecule, such as water.[6] This can be achieved through both chemical and enzymatic catalysis.

Chemical Polycondensation: Melt Polymerization

Melt polycondensation is a widely used industrial method for synthesizing polyesters. It involves reacting the diol (2,3-thiophenedimethanol) and a dicarboxylic acid (or its ester derivative) at high temperatures under vacuum to drive the reaction towards high molecular weight polymer formation. The choice of comonomer, catalyst, and reaction conditions significantly influences the final properties of the polymer.

Causality Behind Experimental Choices:

-

Monomers: A variety of dicarboxylic acids can be used to tailor the polymer's properties. For example, using a bio-based dicarboxylic acid like succinic or adipic acid can lead to fully bio-based polyesters. Aromatic dicarboxylic acids like terephthalic acid will increase the rigidity and thermal stability of the resulting polymer.

-

Catalyst: A catalyst is essential to achieve a reasonable reaction rate. Common catalysts for polyesterification include antimony compounds, tin compounds, and titanium alkoxides.[7] For biomedical applications, using a catalyst with low toxicity is crucial.

-

Temperature and Vacuum: The reaction is typically carried out in two stages. The first stage, esterification, is performed at a lower temperature to form oligomers. The second stage, polycondensation, is conducted at a higher temperature and under high vacuum to remove the condensation byproducts and shift the equilibrium towards the formation of high molecular weight polymer.

Experimental Workflow for Melt Polycondensation:

Caption: Workflow for the melt polycondensation of 2,3-thiophenedimethanol.

Protocol 1: Melt Polycondensation of 2,3-Thiophenedimethanol with Adipic Acid

This protocol describes the synthesis of poly(2,3-thiophenedimethylene adipate), a potentially biodegradable polyester.

Materials:

-

2,3-Thiophenedimethanol (1 eq.)

-

Adipic acid (1 eq.)

-

Titanium(IV) butoxide (Ti(OBu)₄) (0.05-0.1 mol%)

-

Nitrogen gas (high purity)

-

Chloroform

-

Methanol

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser connected to a vacuum pump.

-

Heating mantle with a temperature controller.

-

Vacuum pump capable of reaching <1 mbar.

Procedure:

-

Charging the Reactor: Charge the three-necked flask with equimolar amounts of 2,3-thiophenedimethanol and adipic acid. Add the catalyst, Ti(OBu)₄.

-

Esterification: Purge the reactor with nitrogen gas for 15-20 minutes to remove any oxygen. Heat the mixture to 180°C under a gentle stream of nitrogen while stirring. Water will start to distill off as the esterification reaction proceeds. Continue this step for 2-4 hours or until approximately 80-90% of the theoretical amount of water has been collected.

-

Polycondensation: Gradually increase the temperature to 220-240°C while slowly applying vacuum. The pressure should be reduced stepwise to below 1 mbar over a period of 1-2 hours to avoid excessive foaming of the oligomers.

-

Monitoring the Reaction: The progress of the polycondensation can be monitored by the increase in the viscosity of the reaction mixture. A significant increase in the torque required for stirring indicates the formation of a high molecular weight polymer. Continue the reaction under high vacuum for another 2-4 hours.

-

Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed by carefully breaking the flask or by dissolving it in a suitable solvent like chloroform.

-

Purification: Dissolve the polymer in a minimal amount of chloroform and precipitate it by slowly adding the solution to an excess of cold methanol with vigorous stirring. Filter the precipitated polymer and wash it with fresh methanol.

-

Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

-